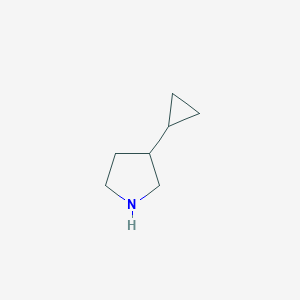![molecular formula C15H21NO3 B1373302 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-17-1](/img/structure/B1373302.png)
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
Descripción general
Descripción
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid: is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: The initial step involves the preparation of 4-(N,N-Dimethylamino)phenylboronic acid.
Coupling with Heptanoic Acid Derivative: The intermediate is then coupled with a heptanoic acid derivative, such as 7-bromoheptanoic acid, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-(N,N-Dimethylamino)phenyldiphenylphosphine
- 4-(N,N-Dimethylamino)benzaldehyde
Uniqueness
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dimethylamino group, phenyl ring, and heptanoic acid chain with a ketone group makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBNRCKMBGPYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)
![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)









